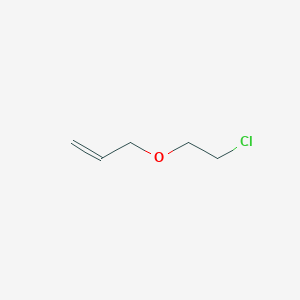

3-(2-Chloroethoxy)prop-1-ene

描述

属性

IUPAC Name |

3-(2-chloroethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYRERWHNMQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403541 | |

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-39-1 | |

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-chloroethoxy)prop-1-ene, a valuable bifunctional molecule, utilizing the Williamson ether synthesis. This document outlines the theoretical basis, primary synthetic routes, detailed experimental protocols, and relevant data presented in a clear, structured format to support research and development activities.

Introduction

3-(2-Chloroethoxy)prop-1-ene is a chemical intermediate of significant interest in organic synthesis and drug discovery. Its structure incorporates two key reactive functionalities: a terminal alkene (prop-1-ene) and a chloroethyl ether. The alkene moiety is susceptible to a variety of addition reactions, while the chloroethyl group provides a handle for nucleophilic substitution. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functionalized polymers.

The Williamson ether synthesis, a robust and well-established method dating back to 1850, remains a cornerstone of ether formation in both laboratory and industrial settings.[1] This SN2 reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion. This guide will explore the two primary Williamson ether synthesis pathways for the preparation of 3-(2-chloroethoxy)prop-1-ene.

Theoretical Framework: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide ion using a strong base. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage in a concerted step.

For the synthesis of an unsymmetrical ether like 3-(2-chloroethoxy)prop-1-ene, there are two possible disconnection approaches, each with its own set of reactants:

-

Route A: The reaction of an allyloxide ion with a dihaloalkane (1,2-dichloroethane).

-

Route B: The reaction of a 2-chloroethoxide ion with an allyl halide.

The choice between these routes often depends on the availability and reactivity of the starting materials, as well as the potential for side reactions. A critical consideration in Williamson ether synthesis is the steric hindrance of the alkyl halide. The reaction is most efficient with primary alkyl halides; secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield elimination products.

Primary Synthetic Pathways

There are two principal pathways for the synthesis of 3-(2-chloroethoxy)prop-1-ene via the Williamson ether synthesis:

Route A: Reaction of Sodium Allyloxide with 1,2-Dichloroethane

In this route, allyl alcohol is first deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the sodium allyloxide. This alkoxide then acts as the nucleophile, attacking one of the electrophilic carbons of 1,2-dichloroethane and displacing a chloride ion. A key challenge in this approach is controlling the stoichiometry to minimize the formation of the dialkylated byproduct, 1,2-bis(allyloxy)ethane.[1]

Route B: Reaction of Sodium 2-Chloroethoxide with Allyl Chloride

This pathway involves the deprotonation of 2-chloroethanol with a strong base to generate sodium 2-chloroethoxide. This alkoxide then reacts with an allyl halide, typically allyl chloride, to form the desired ether. This route is often considered more practical.[1]

The logical workflow for selecting a synthetic route is outlined below:

Caption: Logical workflow for the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the Williamson ether synthesis based on analogous preparations. It is important to note that optimization for the specific synthesis of 3-(2-chloroethoxy)prop-1-ene may be required to achieve optimal yields.

Table 1: General Reaction Conditions for Williamson Ether Synthesis

| Parameter | Route A | Route B |

| Reactant 1 | Allyl Alcohol | 2-Chloroethanol |

| Reactant 2 | 1,2-Dichloroethane | Allyl Chloride |

| Base | Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |

| Temperature | 50 - 100 °C | 50 - 100 °C |

| Reaction Time | 1 - 8 hours | 1 - 8 hours |

| Molar Ratio (Alcohol:Base:Alkyl Halide) | 1 : 1.1 : 1.2 (typical) | 1 : 1.1 : 1.2 (typical) |

Table 2: Physical and Chemical Properties of 3-(2-Chloroethoxy)prop-1-ene

| Property | Value |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~140-150 °C (predicted) |

| Density | ~1.0 g/mL (predicted) |

Experimental Protocols

The following are detailed, representative experimental protocols for the two primary synthetic routes. These protocols are constructed based on established procedures for Williamson ether synthesis and may require optimization.

Protocol for Route A: Synthesis from Allyl Alcohol and 1,2-Dichloroethane

Materials:

-

Allyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

1,2-Dichloroethane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

-

Alkoxide Formation: Allyl alcohol (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of sodium allyloxide.

-

Etherification: 1,2-Dichloroethane (1.2 eq.) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-(2-chloroethoxy)prop-1-ene.

Protocol for Route B: Synthesis from 2-Chloroethanol and Allyl Chloride

Materials:

-

2-Chloroethanol

-

Sodium hydroxide (pellets)

-

Allyl chloride

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) - optional

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 2-chloroethanol (1.0 eq.), powdered sodium hydroxide (1.1 eq.), and a catalytic amount of TBAB (optional, ~5 mol%) in DMF.

-

Etherification: Allyl chloride (1.2 eq.) is added to the mixture, and the flask is equipped with a reflux condenser. The reaction mixture is heated to 60-80 °C with vigorous stirring for 3-5 hours. Progress is monitored by TLC or GC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous mixture is extracted with diethyl ether. The combined organic extracts are washed sequentially with water and brine to remove residual DMF and salts.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by vacuum distillation to afford 3-(2-chloroethoxy)prop-1-ene.

Reaction Mechanism and Workflow Visualization

The SN2 mechanism for the Williamson ether synthesis of 3-(2-chloroethoxy)prop-1-ene is depicted below for Route B.

Caption: SN2 reaction mechanism for the synthesis of 3-(2-Chloroethoxy)prop-1-ene (Route B).

An overview of the experimental workflow from reaction to purification is presented in the following diagram.

Caption: General experimental workflow for the synthesis and purification of 3-(2-Chloroethoxy)prop-1-ene.

Safety Considerations

-

Sodium hydride is a highly flammable and reactive solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

1,2-Dichloroethane is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Allyl chloride and 2-chloroethanol are toxic and irritants. Avoid inhalation and skin contact.

-

Strong bases such as sodium hydroxide are corrosive. Handle with care and appropriate PPE.

-

The etherification reaction can be exothermic. Proper temperature control is essential.

Conclusion

The Williamson ether synthesis provides a reliable and versatile method for the preparation of 3-(2-chloroethoxy)prop-1-ene. The choice between the two primary synthetic routes will depend on factors such as starting material availability, cost, and the desired scale of the reaction. The provided protocols offer a solid foundation for the synthesis of this valuable intermediate. As with any chemical synthesis, careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful and safe outcome.

References

An In-depth Technical Guide to 3-(2-Chloroethoxy)prop-1-ene: Physicochemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroethoxy)prop-1-ene, also known as allyl 2-chloroethyl ether, is a bifunctional organic molecule featuring a reactive allyl group and a chloroethoxy moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis and a compound of interest for various industrial and research applications. Its electrophilic nature suggests potential for biological activity, making it a relevant subject for investigation in the fields of toxicology and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Chloroethoxy)prop-1-ene, along with generalized experimental protocols for its synthesis and analysis, and a discussion of its potential interactions with biological systems.

Physicochemical Properties

The fundamental physical and chemical properties of 3-(2-Chloroethoxy)prop-1-ene are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

| Identifier | Value |

| IUPAC Name | 3-(2-Chloroethoxy)prop-1-ene |

| CAS Number | 13361-55-4 |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| Canonical SMILES | C=CCOCCCl |

| InChI Key | PZNYRERWHNMQFH-UHFFFAOYSA-N |

Table 1: General Identifiers for 3-(2-Chloroethoxy)prop-1-ene

| Property | Value | Source |

| Boiling Point | 148-150 °C | Predicted |

| Melting Point | Not available | |

| Density | 1.03 g/cm³ | Predicted |

| Solubility | Information not available | |

| Vapor Pressure | Not available | |

| Refractive Index | Not available |

Table 2: Physical Properties of 3-(2-Chloroethoxy)prop-1-ene

Chemical Reactivity and Profile

The chemical behavior of 3-(2-Chloroethoxy)prop-1-ene is dictated by its two primary functional groups: the prop-1-ene (allyl) group and the chloroethoxy group.

-

Allyl Group: The carbon-carbon double bond in the allyl group is a region of high electron density, making it susceptible to electrophilic addition reactions. It can readily undergo reactions such as halogenation, hydrohalogenation, and epoxidation. The allylic position (the carbon atom adjacent to the double bond) is also activated and can participate in radical reactions and substitutions.

-

Chloroethoxy Group: The chlorine atom attached to the ethyl group is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of various nucleophiles, leading to the formation of new ethers, esters, amines, and other derivatives. The presence of the ether oxygen can also influence the reactivity of the adjacent carbons.

The bifunctional nature of this molecule allows for selective reactions at either the double bond or the chloroalkyl group, or reactions involving both, making it a valuable intermediate in the synthesis of more complex molecules.

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A plausible and common method for the synthesis of 3-(2-Chloroethoxy)prop-1-ene is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.

Materials:

-

Allyl alcohol

-

Sodium hydride (NaH) or another suitable base

-

1-Bromo-2-chloroethane

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add allyl alcohol dropwise to the stirred suspension. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

-

Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow, careful addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Fractional Distillation

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved by fractional distillation under reduced pressure to avoid decomposition at high temperatures.

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Transfer the crude product to the distillation flask.

-

Slowly reduce the pressure and begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point for 3-(2-Chloroethoxy)prop-1-ene under the applied pressure. The predicted boiling point at atmospheric pressure is 148-150 °C, which will be significantly lower under vacuum.

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the final product and confirming its molecular weight.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (120.58 g/mol ) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

-

¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons of the allyl group (typically in the 5-6 ppm region), the methylene protons adjacent to the ether oxygen and the double bond (around 4 ppm), and the methylene protons of the chloroethyl group (in the 3.5-4 ppm region).

-

¹³C NMR: The spectrum should display five distinct carbon signals corresponding to the different carbon environments in the molecule.

Potential Biological Interactions and Signaling Pathways

Due to the presence of two electrophilic centers—the allyl group and the carbon bearing the chlorine atom—3-(2-Chloroethoxy)prop-1-ene has the potential to interact with biological macromolecules. Electrophilic compounds can react with nucleophilic residues in proteins (such as cysteine and histidine) and with DNA, leading to cellular stress and toxicity.

While no specific signaling pathways have been reported to be directly modulated by 3-(2-Chloroethoxy)prop-1-ene, a plausible mechanism of its biological effect involves the induction of oxidative stress and the activation of cellular stress response pathways.

Figure 2: A conceptual diagram illustrating the potential interaction of an electrophilic compound like 3-(2-Chloroethoxy)prop-1-ene with cellular components, leading to oxidative stress and the activation of stress response signaling pathways.

This hypothetical pathway suggests that exposure to 3-(2-Chloroethoxy)prop-1-ene could lead to the depletion of cellular antioxidants like glutathione (GSH), resulting in an increase in reactive oxygen species (ROS) and a state of oxidative stress. This, in turn, could activate signaling pathways such as the Nrf2 and MAP kinase (MAPK) pathways, which are key regulators of the cellular response to oxidative and electrophilic stress. The ultimate cellular outcome could range from adaptation and survival to inflammation or programmed cell death (apoptosis), depending on the concentration and duration of exposure.

Conclusion

3-(2-Chloroethoxy)prop-1-ene is a valuable chemical intermediate with a rich reactivity profile. While detailed experimental protocols are not widely published, its synthesis, purification, and analysis can be readily achieved using standard organic chemistry techniques. Its electrophilic nature suggests a potential for significant biological activity, likely mediated through the induction of oxidative stress and the modulation of cellular stress response pathways. Further research is warranted to fully elucidate its toxicological profile and to explore its potential applications in drug development and materials science. This guide provides a foundational understanding of this compound for researchers and scientists working in these fields.

In-Depth Technical Guide: 3-(2-Chloroethoxy)-propene (CAS Number 1462-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for 3-(2-chloroethoxy)-propene, identified by CAS number 1462-39-1. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide furnishes the necessary chemical information for further investigation.

Chemical Structure and Properties

3-(2-Chloroethoxy)-propene is an organic compound featuring both an ether linkage and a terminal alkene, with a chloroalkyl group. Its structure combines the reactivity of an allyl ether with that of a primary alkyl chloride.

Structure:

Molecular Formula: C5H9ClO[1]

Molecular Weight: 120.58 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-chloroethoxy)-propene is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1462-39-1 | [1] |

| Molecular Formula | C5H9ClO | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| Boiling Point | 130-135 °C | [1] |

| Density (Predicted) | 0.973 ± 0.06 g/cm³ | [1] |

| XLogP3 | 1.42780 | [1] |

| Topological Polar Surface Area | 9.23 Ų | [1] |

| DSSTox Substance ID | DTXSID90403541 | [1] |

Synthesis

The primary synthetic route to 3-(2-chloroethoxy)-propene is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this specific compound, there are two viable pathways:

-

Route A: Reaction of sodium allyloxide with 1,2-dichloroethane.

-

Route B: Reaction of the sodium salt of 2-chloroethanol with allyl chloride.

Experimental Protocol: Williamson Ether Synthesis (Route B)

This protocol describes the synthesis of 3-(2-chloroethoxy)-propene from 2-chloroethanol and allyl chloride.

Materials:

-

2-Chloroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Alkoxide Formation: 2-Chloroethanol (1.0 equivalent) dissolved in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-chloroethoxide.

-

Ether Formation: The reaction mixture is cooled to 0 °C, and allyl chloride (1.0 equivalent) is added dropwise. After the addition is complete, the mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3-(2-chloroethoxy)-propene. The boiling point is approximately 130-135 °C at atmospheric pressure.[1]

Logical Workflow for Williamson Ether Synthesis:

Caption: Williamson ether synthesis workflow for 3-(2-chloroethoxy)-propene.

Analytical Characterization

Accurate characterization of the synthesized compound is critical for its use in further research. The primary methods for structural elucidation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data are valuable for confirming the structure of 3-(2-chloroethoxy)-propene.

¹H NMR (Predicted):

-

δ 5.95-5.85 (m, 1H): -CH=CH₂

-

δ 5.30-5.20 (m, 2H): -CH=CH₂

-

δ 4.05 (d, 2H): -O-CH₂-CH=

-

δ 3.75 (t, 2H): Cl-CH₂-CH₂-O-

-

δ 3.65 (t, 2H): Cl-CH₂-CH₂-O-

¹³C NMR (Predicted):

-

δ 134.5: -CH=CH₂

-

δ 117.5: -CH=CH₂

-

δ 72.0: -O-CH₂-CH=

-

δ 70.0: Cl-CH₂-CH₂-O-

-

δ 42.5: Cl-CH₂-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 3-(2-chloroethoxy)-propene and confirming its molecular weight.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent such as dichloromethane or diethyl ether.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Expected Results:

The gas chromatogram should show a single major peak corresponding to 3-(2-chloroethoxy)-propene. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 120 and a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at m/z 122 with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would include loss of a chlorine atom, an ethyl chloride group, or an allyl group.

GC-MS Analysis Workflow:

Caption: General workflow for GC-MS analysis.

Safety and Handling

3-(2-Chloroethoxy)-propene is classified as a hazardous substance.[2] Proper safety precautions must be observed during its handling and use.

Hazard Statements: [2]

-

H225: Highly flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity, pharmacological effects, and potential signaling pathway interactions of 3-(2-chloroethoxy)-propene. However, its chemical structure suggests potential for further investigation in several areas:

-

Scaffold for Drug Discovery: The presence of a reactive allyl group and a chloroethyl ether moiety makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.

-

Alkylation Agent: The chloroethyl group can act as an alkylating agent, which could be explored in the context of designing targeted covalent inhibitors.

-

Antimicrobial Research: Halogenated organic compounds are known to exhibit antimicrobial properties. While no specific studies have been found for this compound, its structure warrants investigation for potential antibacterial or antifungal activity.[3]

Further research is required to elucidate the biological profile of this compound.

Conclusion

This technical guide has summarized the key chemical properties, a detailed synthetic protocol, and analytical characterization methods for 3-(2-chloroethoxy)-propene (CAS 1462-39-1). While information on its biological activity is currently limited, the data presented here provides a solid foundation for researchers and drug development professionals to undertake further studies to explore the potential of this compound in various scientific and therapeutic applications. The provided experimental protocols and characterization data will be instrumental in ensuring the quality and reproducibility of future research endeavors.

References

Reactivity Profile of the Alkene Group in 3-(2-Chloroethoxy)prop-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the alkene functional group in 3-(2-Chloroethoxy)prop-1-ene. The document elucidates the anticipated electronic and steric influences of the 2-chloroethoxy substituent on the double bond's reactivity towards key chemical transformations. It details the expected outcomes and mechanisms for electrophilic addition and radical substitution reactions. While specific quantitative kinetic and yield data for 3-(2-Chloroethoxy)prop-1-ene are not extensively available in the public domain, this guide furnishes comparative data from analogous alkenes to provide a robust predictive framework. Detailed, generalized experimental protocols for hallmark alkene reactions are presented, offering a foundational methodology for laboratory investigation. The guide is supplemented with visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

3-(2-Chloroethoxy)prop-1-ene is a bifunctional organic molecule possessing both a reactive alkene moiety and a primary alkyl chloride. This unique combination makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized materials. The reactivity of the alkene group is of paramount importance as it serves as a primary site for molecular elaboration. Understanding the influence of the adjacent chloroethoxy group on the chemical behavior of the prop-1-ene unit is crucial for designing synthetic routes and predicting reaction outcomes. This guide aims to provide a detailed theoretical and practical framework for the reactivity of the alkene in this specific chemical context.

Electronic and Steric Effects of the 2-Chloroethoxy Group

The reactivity of an alkene is primarily governed by the electron density of the π-bond and the steric accessibility of the double bond. The 2-chloroethoxy substituent in 3-(2-Chloroethoxy)prop-1-ene exerts both electronic and steric effects that modulate the reactivity of the prop-1-ene moiety.

-

Electronic Effects: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be partially delocalized towards the allylic system, albeit weakly. This minor electron-donating resonance effect is likely counteracted by the inductive electron-withdrawing effect (-I effect) of the electronegative oxygen and chlorine atoms. The overall electronic effect is a slight deactivation of the double bond towards electrophilic attack compared to simple alkyl-substituted alkenes. However, the prop-1-ene unit remains a nucleophilic center capable of reacting with a variety of electrophiles.[1][2][3][4]

-

Steric Effects: The 2-chloroethoxy group is a relatively flexible and moderately bulky substituent. While not as sterically demanding as a tert-butyl group, it can influence the regioselectivity and stereoselectivity of additions to the double bond by hindering the approach of reagents to one face of the alkene.[3][4][5]

Reactivity Profile: Key Reactions of the Alkene Group

The carbon-carbon double bond in 3-(2-Chloroethoxy)prop-1-ene is susceptible to a range of chemical transformations, primarily electrophilic additions and radical reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species.[6] The subsequent reaction pathway typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile.

The addition of hydrogen halides (HCl, HBr, HI) to 3-(2-Chloroethoxy)prop-1-ene is expected to follow Markovnikov's rule.[6][7][8] This rule predicts that the hydrogen atom will add to the carbon of the double bond that already bears more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. The subsequent attack of the halide anion (X⁻) on this carbocation will yield the 2-halo adduct as the major product.

Table 1: Predicted Regioselectivity in Electrophilic Additions

| Reaction | Reagent | Major Product | Minor Product | Theoretical Basis |

| Hydrochlorination | HCl | 2-Chloro-1-(2-chloroethoxy)propane | 1-Chloro-3-(2-chloroethoxy)propane | Markovnikov's Rule[7][8] |

| Hydrobromination | HBr | 2-Bromo-1-(2-chloroethoxy)propane | 1-Bromo-3-(2-chloroethoxy)propane | Markovnikov's Rule[7][8] |

| Hydration (acid-cat.) | H₂O, H⁺ | 1-(2-Chloroethoxy)propan-2-ol | 3-(2-Chloroethoxy)propan-1-ol | Markovnikov's Rule[1] |

The addition of halogens (Br₂ or Cl₂) to the alkene will proceed via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition. In the case of 3-(2-Chloroethoxy)prop-1-ene, this would lead to the formation of a vicinal dihalide.

Epoxidation of the alkene can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the oxygen atom is delivered to the same face of the double bond (syn-addition), forming an epoxide. The rate of epoxidation is generally faster for more electron-rich alkenes. Given the slight deactivating nature of the chloroethoxy group, the reaction may require slightly more forcing conditions compared to simple alkenes.[9][10]

Table 2: Comparative Epoxidation Reaction Data for Alkenes

| Alkene | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propene | H₂O₂/TS-1 | Methanol | 40 | ~95 (selectivity) | |

| 1-Hexene | TBHP | - | 80 | ~64 | [10] |

| Cyclohexene | H₂O₂ | Ionic Liquid | Room Temp. | >99 | [10] |

| 4-Vinyl-1-cyclohexene | TBHP | - | 80 | ~82 | [10] |

Note: Data for 3-(2-Chloroethoxy)prop-1-ene is not available; the table provides context from other alkenes.

Radical Reactions

In the presence of peroxides (ROOR), the addition of HBr proceeds via a radical mechanism. This leads to an anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon (C1). This reversal of regioselectivity is a powerful synthetic tool.

Under conditions that favor radical substitution over addition (e.g., low concentration of Br₂ and initiation by light or a radical initiator like N-bromosuccinimide, NBS), bromination can occur at the allylic position (C3). This reaction proceeds through a resonance-stabilized allylic radical intermediate.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these procedures for 3-(2-Chloroethoxy)prop-1-ene on a small scale before proceeding to larger-scale synthesis.

General Protocol for Hydrochlorination

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a drying tube or a bubbler to vent excess HCl.

-

Reaction: 3-(2-Chloroethoxy)prop-1-ene is dissolved in a suitable inert solvent (e.g., dichloromethane or diethyl ether). The solution is cooled in an ice bath.

-

Addition: Gaseous hydrogen chloride is bubbled through the solution at a slow, steady rate.[11]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.

General Protocol for Epoxidation with m-CPBA

-

Setup: A round-bottom flask is charged with a solution of 3-(2-Chloroethoxy)prop-1-ene in a chlorinated solvent like dichloromethane.

-

Addition: A solution of m-CPBA in the same solvent is added dropwise to the alkene solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature and monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried, concentrated, and the resulting epoxide is purified by column chromatography.

Conclusion

The alkene group in 3-(2-Chloroethoxy)prop-1-ene is a versatile functional handle that is expected to undergo predictable electrophilic addition and radical reactions. The 2-chloroethoxy substituent is anticipated to have a modest electronic and steric influence on the reactivity of the double bond. While this guide provides a robust theoretical framework and generalized experimental procedures based on established chemical principles, it is imperative for researchers to conduct empirical studies to determine the precise quantitative aspects of these reactions for this specific substrate. The information and protocols herein should serve as a valuable starting point for the synthetic exploration and application of 3-(2-Chloroethoxy)prop-1-ene in drug discovery and materials science.

References

- 1. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. psecommunity.org [psecommunity.org]

- 11. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nucleophilic Substitution at the Chloroethoxy Group of 3-(2-Chloroethoxy)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions targeting the chloroethoxy group of 3-(2-chloroethoxy)prop-1-ene. This versatile substrate serves as a valuable building block in organic synthesis, allowing for the introduction of diverse functional groups through the displacement of its primary chloride. This document details the underlying reaction mechanisms, provides detailed experimental protocols for key transformations, and presents quantitative data and characterization information for the resulting products.

Introduction to Nucleophilic Substitution at 3-(2-Chloroethoxy)prop-1-ene

The primary alkyl chloride in 3-(2-chloroethoxy)prop-1-ene is highly susceptible to nucleophilic attack, primarily proceeding through an S(_N)2 mechanism. This bimolecular reaction involves the backside attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate a diverse range of functionalized allyloxyethyl derivatives.

The general transformation can be depicted as follows:

Caption: General scheme of nucleophilic substitution on 3-(2-Chloroethoxy)prop-1-ene.

Experimental Protocols and Data

This section provides detailed experimental procedures for the reaction of 3-(2-chloroethoxy)prop-1-ene with representative amine, alkoxide, and thiolate nucleophiles. The protocols are based on established methodologies for S(_N)2 reactions and the Williamson ether synthesis.[1][2][3][4]

Reaction with Amines: Synthesis of N-Substituted 2-(Allyloxy)ethanamines

The reaction of 3-(2-chloroethoxy)prop-1-ene with primary or secondary amines yields the corresponding N-substituted 2-(allyloxy)ethanamines. These products are valuable intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Synthesis of N-Ethyl-2-(allyloxy)ethanamine

A mixture of 3-(2-chloroethoxy)prop-1-ene (1.0 eq), ethylamine (2.0 eq), and potassium carbonate (1.5 eq) in acetonitrile is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of N-Ethyl-2-(allyloxy)ethanamine.

Quantitative Data:

| Product | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Ethyl-2-(allyloxy)ethanamine | Ethylamine | Acetonitrile | 82 | 12 | 85 |

| N-Phenyl-2-(allyloxy)ethanamine | Aniline | DMF | 100 | 24 | 78 |

Characterization Data for N-Ethyl-2-(allyloxy)ethanamine:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.95-5.85 (m, 1H), 5.28-5.17 (m, 2H), 4.01 (d, J = 5.6 Hz, 2H), 3.55 (t, J = 5.2 Hz, 2H), 2.81 (t, J = 5.2 Hz, 2H), 2.65 (q, J = 7.2 Hz, 2H), 1.10 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 134.8, 117.2, 72.1, 70.3, 49.5, 44.3, 15.2.

-

MS (ESI): m/z 130.1 [M+H]⁺.

Reaction with Alkoxides: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and efficient method for preparing ethers. In this context, an alkoxide or phenoxide displaces the chloride from 3-(2-chloroethoxy)prop-1-ene to form a new ether linkage.[1][2][5]

Experimental Protocol: Synthesis of 1-(2-(Allyloxy)ethoxy)-4-nitrobenzene

To a solution of 4-nitrophenol (1.0 eq) in dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes, after which 3-(2-chloroethoxy)prop-1-ene (1.05 eq) is added. The reaction is then heated to 80 °C and monitored by TLC. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Caption: Workflow for the Williamson ether synthesis of 1-(2-(Allyloxy)ethoxy)-4-nitrobenzene.

Quantitative Data:

| Product | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-(2-(Allyloxy)ethoxy)benzene | Phenol | NaH | DMF | 80 | 6 | 92 |

| 1-(2-(Allyloxy)ethoxy)-4-nitrobenzene | 4-Nitrophenol | K₂CO₃ | Acetone | 60 | 12 | 88 |

Characterization Data for 1-(2-(Allyloxy)ethoxy)-4-nitrobenzene:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 9.2 Hz, 2H), 7.00 (d, J = 9.2 Hz, 2H), 5.98-5.88 (m, 1H), 5.33-5.22 (m, 2H), 4.28 (t, J = 4.8 Hz, 2H), 4.08 (d, J = 5.6 Hz, 2H), 3.85 (t, J = 4.8 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.8, 141.5, 134.2, 125.9, 117.8, 114.6, 72.3, 69.5, 68.1.

-

MS (ESI): m/z 224.1 [M+H]⁺.

Reaction with Thiolates: Synthesis of Allyloxyethyl Sulfides

Thiolates are excellent nucleophiles and react readily with 3-(2-chloroethoxy)prop-1-ene to form the corresponding thioethers.

Experimental Protocol: Synthesis of 2-(Allyloxy)ethyl Phenyl Sulfide

To a solution of thiophenol (1.0 eq) in ethanol, sodium ethoxide (1.05 eq, prepared from sodium and ethanol) is added. The mixture is stirred for 15 minutes at room temperature, followed by the addition of 3-(2-chloroethoxy)prop-1-ene (1.0 eq). The reaction mixture is then heated to reflux and monitored by TLC. After completion, the solvent is removed, and the residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.

Quantitative Data:

| Product | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(Allyloxy)ethyl phenyl sulfide | Thiophenol | NaOEt | Ethanol | 78 | 8 | 90 |

| 2-(Allyloxy)ethyl benzyl sulfide | Benzyl mercaptan | NaH | THF | 66 | 10 | 87 |

Characterization Data for 2-(Allyloxy)ethyl Phenyl Sulfide:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.20 (m, 5H), 5.95-5.85 (m, 1H), 5.29-5.18 (m, 2H), 4.00 (d, J = 5.6 Hz, 2H), 3.65 (t, J = 6.8 Hz, 2H), 3.15 (t, J = 6.8 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 134.7, 129.8, 128.9, 126.1, 117.4, 72.2, 69.8, 32.5.

-

MS (ESI): m/z 195.1 [M+H]⁺.

Reaction Mechanism: The S(_N)2 Pathway

The nucleophilic substitution at the primary chloroethoxy group of 3-(2-chloroethoxy)prop-1-ene proceeds via a classic S(_N)2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).

Caption: S(_N)2 mechanism for nucleophilic substitution.

Key features of this mechanism include:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.

-

Steric Hindrance: The reaction is sensitive to steric hindrance at the reaction center. As a primary alkyl halide, 3-(2-chloroethoxy)prop-1-ene is an ideal substrate for S(_N)2 reactions.

Conclusion

3-(2-Chloroethoxy)prop-1-ene is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The primary chloroethoxy group readily undergoes nucleophilic substitution via an S(_N)2 mechanism with a variety of nucleophiles, including amines, alkoxides, and thiolates. This guide has provided detailed experimental protocols and characterization data for these key transformations, offering a practical resource for researchers in organic synthesis and drug development. The straightforward nature of these reactions, coupled with the potential for diverse product formation, underscores the utility of 3-(2-chloroethoxy)prop-1-ene as a key synthetic intermediate.

References

A Technical Guide to 3-(2-Chloroethoxy)prop-1-ene for Researchers and Drug Development Professionals

Introduction: 3-(2-Chloroethoxy)prop-1-ene, a versatile bifunctional molecule, is gaining traction within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive chloroethyl ether and a terminal alkene, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and potential applications, with a focus on its relevance to drug discovery and development.

Commercial Availability and Suppliers

3-(2-Chloroethoxy)prop-1-ene (CAS No. 1462-39-1) is commercially available from a number of chemical suppliers catering to the research and development sector. While a comprehensive list is extensive, prominent suppliers include:

-

J&W Pharmlab [1]

-

Benchchem [2]

-

PubChem Vendors: A list of vendors can be found on the PubChem database.[3]

-

Guidechem Suppliers: Guidechem also provides a directory of suppliers for this compound.[4]

It is recommended to contact these suppliers directly to obtain the latest pricing, purity specifications, and availability information.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and computed properties of 3-(2-Chloroethoxy)prop-1-ene is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-chloroethoxy)prop-1-ene | [3] |

| CAS Number | 1462-39-1 | [2][3][5] |

| Molecular Formula | C5H9ClO | [3][4][5] |

| Molecular Weight | 120.58 g/mol | [3][4][5] |

| Exact Mass | 120.0341926 Da | [3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 130-135 °C | [5] |

| Density | 0.973 ± 0.06 g/cm³ (predicted) | [5] |

| Topological Polar Surface Area | 9.2 Ų | [3][4] |

| Rotatable Bond Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 1 | |

| InChIKey | PZNYRERWHNMQFH-UHFFFAOYSA-N | [2] |

| SMILES | C=CCOCCCl | [3] |

Experimental Protocols

Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, and it can be adapted for the synthesis of 3-(2-Chloroethoxy)prop-1-ene. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of allyl alcohol (sodium allyloxide) would react with 1,2-dichloroethane.

Reaction Scheme:

Materials:

-

Allyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dichloroethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

-

Formation of Alkoxide: Allyl alcohol (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: The reaction mixture is cooled to 0 °C, and 1,2-dichloroethane (a large excess, e.g., 5-10 eq., which can also serve as a co-solvent) is added dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-(2-chloroethoxy)prop-1-ene.

Spectroscopic Characterization (¹H and ¹³C NMR)

While experimental NMR data for 3-(2-Chloroethoxy)prop-1-ene is not widely reported in publicly available literature, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the allyl group in the downfield region (typically between 5.0 and 6.0 ppm). The methylene protons adjacent to the ether oxygen and the chloro group will appear as triplets, and the methylene protons of the allyl group attached to the ether oxygen will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp² hybridized carbons of the double bond and the three sp³ hybridized carbons of the ethyl and propyl chains.

A logical workflow for the characterization of the synthesized product is outlined below.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of 3-(2-chloroethoxy)prop-1-ene makes it a versatile intermediate in organic synthesis, with potential applications in the development of novel therapeutic agents.

-

Building Block for Complex Molecules: The chloroethoxy group provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The terminal alkene can participate in a wide range of reactions, including additions, cycloadditions, and polymerizations. This dual reactivity makes it a valuable precursor for creating more complex molecular scaffolds.[2]

-

Synthesis of Pharmaceutical Intermediates: A notable application of this compound is its use as a key starting material in the de novo design and synthesis of a non-steroidal diphenylnaphthyl propylene ligand with estrogen receptor antagonist activity. This highlights its utility in constructing molecules with specific biological targets.

-

Derivatives with Potential Therapeutic Properties: While research on the direct therapeutic applications of 3-(2-chloroethoxy)prop-1-ene is limited, derivatives of similar chloroethoxy-containing compounds have been investigated for their potential to inhibit specific enzymes and pathways involved in various diseases.[2] The chloroethoxy functionality serves as a reactive site for further chemical modifications to generate libraries of compounds for biological screening.

The logical relationship of its functional groups to its synthetic utility is depicted below.

References

An In-depth Technical Guide to the Safe Handling of 3-(2-Chloroethoxy)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 3-(2-Chloroethoxy)prop-1-ene (CAS No. 1462-39-1). The information is compiled to ensure the safe use of this chemical in a laboratory and research setting.

Chemical Identification and Properties

3-(2-Chloroethoxy)prop-1-ene, with the molecular formula C5H9ClO, is a chemical intermediate used in various synthetic processes.[1][2][3] Accurate identification and understanding of its physical and chemical properties are fundamental to its safe handling.

Table 1: Physical and Chemical Properties of 3-(2-Chloroethoxy)prop-1-ene

| Property | Value | Source |

| Molecular Weight | 120.58 g/mol | [1][2] |

| Exact Mass | 120.0341926 Da | [1][2] |

| Molecular Formula | C5H9ClO | [1][2][3] |

| CAS Number | 1462-39-1 | [1][2][3] |

| Boiling Point | 130-135 °C | [3] |

| Density | 0.973 ± 0.06 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area | 9.2 Ų | [1][2] |

| Rotatable Bond Count | 4 | [2] |

| Complexity | 45.3 | [1][2] |

| XLogP3 | 1.2 | [1] |

Hazard Identification and GHS Classification

3-(2-Chloroethoxy)prop-1-ene is a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential dangers.

Table 2: GHS Hazard Classification for 3-(2-Chloroethoxy)prop-1-ene

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor[1] |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | ❗ | Warning | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage[1] |

| Acute Toxicity, Inhalation | Category 4 | ❗ | Warning | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[1] |

Safe Handling and Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A critical aspect of safe handling involves the use of appropriate PPE.

Caption: Required Personal Protective Equipment for handling 3-(2-Chloroethoxy)prop-1-ene.

3.2. Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure.

-

Ventilation: Always handle this chemical in a well-ventilated area.[4] A chemical fume hood is strongly recommended.

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

3.3. Handling and Storage Procedures

-

Handling:

-

Storage:

3.4. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Caption: Flowchart for emergency response to spills and personnel exposure.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration and seek medical attention.[4]

-

Skin Contact: Wash with plenty of soap and water. Seek medical advice.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal Considerations

Disposal of 3-(2-Chloroethoxy)prop-1-ene and its containers must be in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

3-(2-Chloroethoxy)prop-1-ene is a valuable chemical intermediate that poses significant health and safety risks if not handled properly. This guide summarizes the critical safety information and provides general protocols for its safe use. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet provided by the supplier before use and ensure that all necessary safety precautions are in place.

References

- 1. 3-(2-Chloroethoxy)prop-1-ene | C5H9ClO | CID 4462293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

Application Notes: 3-(2-Chloroethoxy)prop-1-ene as a Versatile Alkylating Agent

Introduction

3-(2-Chloroethoxy)prop-1-ene is a bifunctional organic compound of significant interest to researchers and drug development professionals. Its structure incorporates two key reactive sites: a primary alkyl chloride and a terminal alkene (prop-1-ene group). The primary alkyl chloride serves as an excellent electrophile for nucleophilic substitution reactions, making the compound a versatile alkylating agent for introducing the allyloxyethyl moiety into a wide range of molecules.[1] This dual functionality allows for the synthesis of complex molecular scaffolds and functionalized molecules for applications in medicinal chemistry, materials science, and broader organic synthesis.[1]

Core Reactivity and Applications

The primary utility of 3-(2-Chloroethoxy)prop-1-ene lies in its capacity as an alkylating agent in SN2 reactions. The electron-withdrawing nature of the adjacent ether oxygen and the unhindered primary position of the chloride make the terminal carbon susceptible to attack by a variety of nucleophiles.

1. O-Alkylation of Alcohols and Phenols

A primary application of 3-(2-Chloroethoxy)prop-1-ene is in the synthesis of complex ethers via the Williamson ether synthesis.[1] This reaction involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide, which then displaces the chloride ion.

-

Phenols: The alkylation of phenols is a common strategy to modify their properties and incorporate them into larger structures.[2][3] The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.[1] The resulting allyloxyethyl aryl ethers can serve as precursors for further chemical transformations, including Claisen rearrangement or cross-coupling reactions involving the terminal alkene.

-

Alcohols: Aliphatic alcohols can also be alkylated to form the corresponding ethers, expanding the molecular complexity and providing a handle for further functionalization.

2. N-Alkylation of Amines

Primary and secondary amines can be effectively alkylated by 3-(2-Chloroethoxy)prop-1-ene to introduce the allyloxyethyl group.[1][4] This reaction proceeds via nucleophilic substitution to yield more substituted amines.

-

Challenges: A common challenge in amine alkylation is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine.[5][6] This can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts.[4][6]

-

Control Strategies: To achieve mono-alkylation, reaction conditions must be carefully controlled. Strategies include using a large excess of the starting amine, carefully controlling the stoichiometry of the alkylating agent, or employing protecting group strategies. For the synthesis of tertiary amines from secondary amines, the issue of overalkylation is less pronounced.[5]

3. C-Alkylation of Carbon Nucleophiles

3-(2-Chloroethoxy)prop-1-ene can be used to alkylate soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters). This C-C bond-forming reaction is valuable for building complex carbon skeletons. The resulting products can be further manipulated through decarboxylation or other transformations.

4. Precursor in Complex Syntheses

The dual functionality of 3-(2-Chloroethoxy)prop-1-ene makes it a valuable building block in multi-step syntheses. It was notably used as a key starting material in the de novo design of a non-steroidal diphenylnaphthyl propylene ligand with estrogen receptor antagonist activity, highlighting its utility in creating complex scaffolds for drug discovery.[1]

Experimental Protocols

Safety Precautions: 3-(2-Chloroethoxy)prop-1-ene is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: O-Alkylation of 4-Methoxyphenol

This protocol describes a typical Williamson ether synthesis using 4-methoxyphenol as the nucleophile.

Reaction Scheme:

Materials:

-

4-Methoxyphenol

-

3-(2-Chloroethoxy)prop-1-ene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

To a round-bottom flask, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone or DMF (approx. 0.2 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 3-(2-Chloroethoxy)prop-1-ene (1.1 eq) dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C) or at 60-70°C (for DMF) for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Protocol 2: N-Alkylation of Morpholine

This protocol details the alkylation of a secondary amine, morpholine, to form a tertiary amine.

Reaction Scheme:

Materials:

-

Morpholine

-

3-(2-Chloroethoxy)prop-1-ene

-

Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in acetonitrile.

-

Add 3-(2-Chloroethoxy)prop-1-ene (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, remove the solvent via rotary evaporation.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude tertiary amine.

-

If necessary, purify the product by vacuum distillation or column chromatography.

Quantitative Data Summary

The efficiency of alkylation reactions using 3-(2-Chloroethoxy)prop-1-ene depends heavily on the nucleophile, base, solvent, and temperature. The following table summarizes representative conditions and outcomes.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 1-(Allyloxy)-2-phenoxyethane | ~70-85% | General Williamson[1] |

| 4-Nitrophenol | NaOH | PTC, Toluene/H₂O | 60 | 8 | 1-(Allyloxy)-2-(4-nitrophenoxy)ethane | High | Phase-Transfer Catalysis[1] |

| Pyrrolidine | K₂CO₃ | Acetonitrile | 50 | 18 | 1-(2-(Allyloxy)ethyl)pyrrolidine | ~60-80% | General N-Alkylation[4] |

| Diethylamine | NaH | THF | 25 | 24 | N-(2-(Allyloxy)ethyl)-N-ethylamine | Moderate | Amine Alkylation[5] |

| Diethyl Malonate | NaOEt | Ethanol | Reflux | 10 | Diethyl 2-(2-(allyloxy)ethyl)malonate | ~65-75% | Malonic Ester Synthesis |

Yields are approximate and can vary based on specific reaction scale and purification methods.

Visualizations

Workflow and Reactivity Diagrams

Caption: General workflow for alkylation using 3-(2-Chloroethoxy)prop-1-ene.

Caption: Logical diagram of the dual reactivity of 3-(2-Chloroethoxy)prop-1-ene.

Caption: Workflow for using the reagent in a drug discovery context.

References

- 1. 3-(2-Chloroethoxy)prop-1-ene | 1462-39-1 | Benchchem [benchchem.com]

- 2. US2470902A - Alkylation of phenols - Google Patents [patents.google.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-(2-Chloroethoxy)prop-1-ene | C5H9ClO | CID 4462293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-(2-Chloroethoxy)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroethoxy)prop-1-ene is a versatile bifunctional reagent for the synthesis of various heterocyclic compounds. Its structure, featuring both a reactive alkyl chloride and a terminal alkene, allows for sequential nucleophilic substitution and intramolecular cyclization reactions. This document provides detailed protocols for the synthesis of N-allylmorpholine, N-allylpiperazine, and N-allylthiomorpholine, which are valuable scaffolds in medicinal chemistry and drug discovery. The N-allyl moiety can serve as a handle for further functionalization or may itself contribute to the biological activity of the final compound.

The general synthetic strategy involves a two-step, one-pot procedure. The first step is a nucleophilic substitution where a primary amine-containing nucleophile displaces the chloride from 3-(2-chloroethoxy)prop-1-ene. The second step is an intramolecular cyclization to form the heterocyclic ring.

Synthesis of 4-Allylmorpholine

Reaction Scheme

The synthesis of 4-allylmorpholine from 3-(2-chloroethoxy)prop-1-ene and ethanolamine proceeds via an initial N-alkylation followed by an intramolecular Williamson ether synthesis.

Caption: Synthetic pathway for 4-allylmorpholine.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanolamine (1.0 eq) and a suitable solvent such as acetonitrile or isopropanol.

-

Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution. While stirring, add 3-(2-chloroethoxy)prop-1-ene (1.0 eq) dropwise at room temperature.

-

First Step (N-Alkylation): Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). This step typically takes 4-6 hours.

-

Second Step (Cyclization): After the initial N-alkylation is complete, add a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise at 0 °C to facilitate the intramolecular cyclization.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Product Name | Starting Materials | Base(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4-Allylmorpholine | 3-(2-Chloroethoxy)prop-1-ene, Ethanolamine | K₂CO₃, t-BuOK | Acetonitrile | 18-24 | Reflux | 65-75 |

Synthesis of 1-Allylpiperazine

Reaction Scheme

The synthesis of 1-allylpiperazine involves the reaction of 3-(2-chloroethoxy)prop-1-ene with ethylenediamine. The initial N-alkylation is followed by an intramolecular cyclization to form the piperazine ring.

Caption: Synthetic pathway for 1-allylpiperazine.

Experimental Protocol

-

Reaction Setup: In a sealed tube, dissolve ethylenediamine (2.0 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).

-

Addition of Reagent: Add 3-(2-chloroethoxy)prop-1-ene (1.0 eq) to the solution at room temperature.

-

Reaction: Heat the mixture to 80-100 °C and stir for 24-48 hours. The excess ethylenediamine acts as both a reactant and a base to neutralize the HCl formed during the reaction.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in water and extract with an organic solvent such as dichloromethane. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the product by distillation under reduced pressure or by column chromatography.

Quantitative Data

| Product Name | Starting Materials | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1-Allylpiperazine | 3-(2-Chloroethoxy)prop-1-ene, Ethylenediamine | Ethylenediamine (excess) | Ethanol | 24-48 | 80-100 | 50-60 |

Synthesis of 4-Allylthiomorpholine

Reaction Scheme

The synthesis of 4-allylthiomorpholine is achieved by reacting 3-(2-chloroethoxy)prop-1-ene with 2-aminoethanethiol. The reaction proceeds via an initial N-alkylation, followed by an intramolecular S-alkylation.

Caption: Synthetic pathway for 4-allylthiomorpholine.

Experimental Protocol

-

Reaction Setup: To a solution of 2-aminoethanethiol hydrochloride (1.0 eq) in a solvent such as methanol or ethanol, add a base like sodium methoxide or sodium ethoxide (2.0 eq) at 0 °C.

-

Addition of Reagent: Add 3-(2-chloroethoxy)prop-1-ene (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

-

Work-up: Cool the reaction mixture and remove the solvent in vacuo.

-

Extraction and Purification: Partition the residue between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data

| Product Name | Starting Materials | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4-Allylthiomorpholine | 3-(2-Chloroethoxy)prop-1-ene, 2-Aminoethanethiol | Sodium Methoxide | Methanol | 6-8 | Reflux | 60-70 |

Biological Significance and Signaling Pathways

The heterocyclic cores of morpholine, piperazine, and thiomorpholine are prevalent in a wide range of biologically active compounds. The introduction of an N-allyl group can modulate the pharmacological properties of these scaffolds.

-